molecular formula C12H15N5O2S3 B2385668 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 868976-26-5

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2385668
CAS No.: 868976-26-5
M. Wt: 357.47
InChI Key: GURZHUPPUGBVTL-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound contains a thiazole ring, which is known for its significant biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The compound, also known as “N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide”, is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

Mode of Action

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can have a broad pharmacological spectrum . For example, some thiazole derivatives have shown antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .

Pharmacokinetics

The crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions .

Result of Action

Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . The antibacterial results showed the compounds as a significant bacterial inhibitor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions . .

Preparation Methods

The synthesis of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves multiple steps. One common synthetic route includes the reaction of 2-amino-4-methylthiazole with ethyl 2-bromoacetate to form an intermediate ester. This ester is then reacted with thiosemicarbazide to produce the desired thiadiazole derivative. The final step involves the reaction of this derivative with butyric anhydride under controlled conditions to yield the target compound .

Chemical Reactions Analysis

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of thiazole and thiadiazole rings, which contribute to its distinct chemical properties and biological activities.

Biological Activity

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a butyramide moiety linked to a thiadiazole ring, which is further substituted with a thioether and a thiazole group. The molecular formula can be represented as follows:

C12H15N5O2S2\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}_2\text{S}_2

Key Structural Elements:

  • Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Thiazole Group : Enhances the lipophilicity of the compound, potentially influencing its biological interactions.
  • Butyramide Moiety : May contribute to the compound's binding affinity to biological targets.

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole and thiadiazole rings is often correlated with enhanced antibacterial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
  • Antifungal Activity : Thiadiazole derivatives have also demonstrated antifungal properties against common pathogens such as Candida spp. and Aspergillus spp., showcasing their potential as antifungal agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • In Vitro Studies : A number of thiadiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Substitution on Thiadiazole RingEnhanced antibacterial and anticancer properties; specific substitutions can lead to increased potency.
Variation in Alkyl Chain LengthModifications in the butyramide moiety may influence lipophilicity and cellular uptake.
Presence of Functional GroupsFunctional groups such as amino or thioether can enhance binding affinity to target enzymes or receptors.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against standard strains. The results indicated that modifications at specific positions on the thiadiazole ring significantly increased activity against resistant strains.
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S3/c1-3-4-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-7(2)5-20-10/h5H,3-4,6H2,1-2H3,(H,13,15,19)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURZHUPPUGBVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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